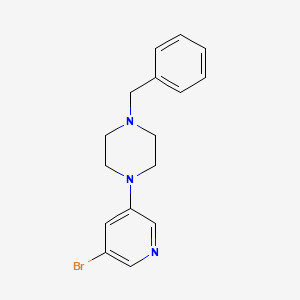

1-Benzyl-4-(5-bromopyridin-3-yl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(5-bromopyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3/c17-15-10-16(12-18-11-15)20-8-6-19(7-9-20)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJULJEIXEDMQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=CN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704507 | |

| Record name | 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954388-11-5 | |

| Record name | 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine typically involves:

- Preparation of appropriately substituted benzyl bromide intermediates.

- Functionalization of piperazine at the nitrogen atoms with benzyl and bromopyridinyl groups.

- Use of nucleophilic substitution and coupling reactions to assemble the final compound.

This approach leverages classical organic transformations such as nucleophilic substitution, palladium-catalyzed cross-coupling, and protection/deprotection strategies.

Preparation of Benzyl Bromide Intermediate

The benzyl substituent is introduced via benzyl bromide derivatives, which are commonly prepared by bromination of substituted toluenes:

- Radical bromination of substituted toluenes using N-bromosuccinimide (NBS) under light or thermal initiation affords benzyl bromides with high selectivity.

- The reaction is typically conducted in solvents like carbon tetrachloride or dichloromethane under reflux or ambient conditions with radical initiators.

For example, benzyl bromides (5a–l) were synthesized by bromination of substituted toluenes (4a–l) with NBS, followed by isolation and purification by recrystallization.

Synthesis of N-Benzylpiperazine Intermediate

The key intermediate, N-benzylpiperazine, is synthesized by nucleophilic substitution of piperazine with the prepared benzyl bromides:

- Piperazine is reacted with benzyl bromide derivatives in the presence of a base such as potassium carbonate (K2CO3) in dichloromethane or acetonitrile.

- The reaction proceeds via nucleophilic substitution at the benzyl bromide, yielding N-benzylpiperazine derivatives.

- Protection of the second nitrogen atom in piperazine is often achieved by using N-Boc-piperazine to control regioselectivity.

This step is typically carried out at 0 °C to room temperature with stirring for several hours to ensure completion.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route adapted from benzylpiperazine derivatives synthesis is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Radical bromination | Substituted toluene + NBS, light or heat, solvent (e.g., CCl4), reflux | Formation of substituted benzyl bromide |

| 2. N-Benzylation of piperazine | N-Boc-piperazine + benzyl bromide, K2CO3, CH2Cl2, 0 °C to RT, several hours | N-Benzylpiperazine intermediate |

| 3. Deprotection | Acidic conditions (e.g., TFA in DCM) | Removal of Boc protecting group |

| 4. Coupling with 5-bromopyridinyl moiety | Pd-catalyzed Suzuki coupling or SNAr with 5-bromo-3-pyridyl boronic acid/halide, base (e.g., K3PO4), solvent (e.g., dioxane/water), heating | Formation of 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine |

This sequence allows for modular assembly of the target compound with control over substitution patterns.

Analytical and Characterization Data

- The synthesized intermediates and final compounds are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

- X-ray crystallography may be employed for definitive structural confirmation of key intermediates or final products.

- Purification is generally achieved by recrystallization or chromatographic techniques.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Key Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Benzyl bromide synthesis | NBS, substituted toluene | Reflux, light or heat | Radical bromination |

| N-Benzylpiperazine formation | N-Boc-piperazine, benzyl bromide, K2CO3 | 0 °C to RT, CH2Cl2, 4–12 h | Nucleophilic substitution |

| Deprotection | TFA in DCM or HCl | Room temperature, 1–2 h | Boc removal |

| Coupling with bromopyridine | Pd catalyst, 5-bromo-3-pyridyl boronic acid/halide, base | 80–100 °C, 6–24 h, dioxane/water | Suzuki or SNAr coupling |

Research Findings and Practical Considerations

- The use of N-Boc-piperazine allows selective mono-substitution, avoiding bis-substitution side products.

- Radical bromination with NBS is efficient and scalable for benzyl bromide preparation.

- Palladium-catalyzed cross-coupling provides a versatile method to introduce the bromopyridinyl group with good yields and functional group tolerance.

- Reaction monitoring by TLC and purification by recrystallization or chromatography ensure high purity.

- The synthetic route is adaptable for preparing analogs by varying benzyl or pyridinyl substituents.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the bromopyridine moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound, which may have different biological activities.

Substitution Products: Derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

1-Benzyl-4-(5-bromopyridin-3-yl)piperazine has been investigated for several therapeutic applications:

Anti-inflammatory and Analgesic Activity

Research indicates that piperazine derivatives can function as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, compounds similar to 1-benzyl-4-(5-bromopyridin-3-yl)piperazine have shown significant inhibition of COX-2 and 5-LOX, which are pivotal in inflammatory processes. A study reported that a derivative with similar properties exhibited an IC50 value of 0.25 µM for COX-2 inhibition and demonstrated effective anti-inflammatory responses in animal models .

Anticancer Potential

The compound has been evaluated for its anticancer properties against various human cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of A549 (lung cancer), COLO-205 (colon cancer), and MIA-PaCa-2 (pancreatic cancer) cell lines. The mechanism involves the modulation of inflammatory cytokines and apoptosis pathways .

Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological effects. Studies have indicated that compounds with similar structures can exhibit anxiolytic effects and influence cerebral vasodilation . This suggests a potential application in treating anxiety disorders or other neurological conditions.

Interaction Studies

Understanding how 1-benzyl-4-(5-bromopyridin-3-yl)piperazine interacts with biological targets is crucial for its application:

- Receptor Binding Studies : Research has shown that this compound interacts with various receptors linked to pain and inflammation pathways.

- Molecular Docking Studies : These studies help predict the binding affinity of the compound to target proteins, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Receptor Binding Affinity

Piperazine derivatives often exhibit substituent-dependent activity. For example:

- Compound 3 (Ki = 58 nM for hA₂A adenosine receptor), a benzyl-substituted piperazine, showed 10-fold higher binding affinity than its piperidine analogue (Ki = 594 nM), highlighting the preference for piperazine linkers in receptor interactions .

- 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine differs from phenylpiperazines (e.g., TFMPP, mCPP) by replacing the phenyl group with a bromopyridinyl substituent.

- In serotonin 5-HT₁A receptor studies, acetylated piperazine derivatives with ortho/meta substituents on the phenyl ring achieved subnanomolar affinity. The bromine in the target compound’s pyridine ring may similarly modulate receptor interactions .

Table 1: Substituent Impact on Receptor Binding

Solubility and Physicochemical Properties

- Solubility: Piperazine derivatives with ethylene or methylene spacers between the piperazine and core structure (e.g., quinolones) exhibit improved solubility (>80 µM). In contrast, direct attachment of bulky groups (e.g., phenyl or bromopyridinyl) reduces solubility. The target compound’s bromopyridinyl group may lower solubility compared to benzylpiperazines with spacers .

- ClogD and pKa : Compounds with benzyl groups (e.g., 8b in ) show moderate ClogD values and pKa ~6–7, balancing lipophilicity and ionization. The bromine atom in the target compound likely increases ClogD, affecting membrane permeability .

Table 2: Solubility and Physicochemical Comparison

*Predicted based on structural analogy. †Estimated from substituent effects.

Metabolic Stability

Piperazine rings are prone to oxidative metabolism, as seen in studies where deethylation or N-oxide formation occurred . The bromopyridinyl group in the target compound may slow metabolism compared to non-halogenated analogues due to steric and electronic effects. However, direct comparison with isosteres (e.g., morpholine or pyrrolidine) is needed to confirm this hypothesis .

Structural Analogues and Similarity

- 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (Similarity: 0.89) vs. 3-Bromo-5-(pyrrolidin-1-yl)pyridine (Similarity: 0.87): The latter replaces piperazine with pyrrolidine, reducing basicity and altering pharmacokinetics .

Biological Activity

1-Benzyl-4-(5-bromopyridin-3-yl)piperazine is a piperazine derivative that has garnered attention in pharmacology due to its diverse biological activities. This compound features a benzyl group linked to the nitrogen atom of the piperazine ring and a 5-bromopyridine moiety at the fourth position, enhancing its potential as a therapeutic agent.

Chemical Structure and Properties

The structure of 1-benzyl-4-(5-bromopyridin-3-yl)piperazine can be represented as follows:

This compound belongs to a class of heterocyclic organic compounds characterized by a six-membered piperazine ring containing two nitrogen atoms. The presence of the bromine atom and the pyridine ring contributes significantly to its biological activity and reactivity, making it an interesting subject for medicinal chemistry and drug development .

Antimicrobial Activity

1-Benzyl-4-(5-bromopyridin-3-yl)piperazine exhibits notable antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains. For instance, studies on related piperazine derivatives have demonstrated activity against Gram-positive bacteria such as Bacillus cereus and Clostridium perfringens .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Target Bacteria | Activity |

|---|---|---|

| 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine | Bacillus cereus | Active |

| 4-(5-nitro-2-furfurylideneamino) piperazine | Clostridium perfringens | Inhibitory effect observed |

| 4-(6-amino-3,5-dicyano) piperazine | Pseudomonas aeruginosa | Low MIC of 1 μg/mL |

Anticancer Activity

In addition to its antimicrobial effects, 1-benzyl-4-(5-bromopyridin-3-yl)piperazine has been studied for its anticancer potential. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, certain piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Table 2: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine | MCF-7 (Breast Cancer) | < 30 |

| Piperazine Hybridized Coumarins | A431 (Skin Cancer) | < 20 |

| Thiazole-integrated Piperazines | U251 (Glioblastoma) | < 25 |

The biological activity of 1-benzyl-4-(5-bromopyridin-3-yl)piperazine can be attributed to its ability to interact with various biological targets. Interaction studies suggest that the compound may affect protein synthesis and DNA replication in bacteria, leading to cell death . Additionally, the structural features of this compound allow it to engage with specific receptors involved in tumor growth and proliferation.

Case Studies

Several case studies have highlighted the effectiveness of piperazine derivatives in treating infections and cancer. For example, one study reported that a related compound significantly inhibited bacterial protein synthesis, demonstrating a mechanism that could be applied to develop new antibiotics . Another investigation into piperazine hybrids revealed their ability to induce apoptosis in cancer cells through oxidative stress pathways, showcasing their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine?

The compound is typically synthesized via nucleophilic substitution between 1-benzylpiperazine and a brominated pyridine derivative. For example, 1-(5-bromopyridin-3-yl)piperazine intermediates can be prepared by reacting tert-butyl piperazine-1-carboxylate with 3,5-dibromopyridine under reflux, followed by deprotection and benzylation . Alternatively, palladium-catalyzed coupling (e.g., using Pd/C in ethanol/methanol under reflux) may facilitate regioselective bromine substitution . Purification often involves flash column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with pyridyl protons typically appearing at δ 8.3–8.5 ppm .

- HRMS : Validates molecular weight (e.g., calculated : 360.06 g/mol) .

- FTIR : Confirms functional groups (e.g., C-Br stretch at ~560 cm) .

- TLC : Monitors reaction progress (e.g., Rf = 0.42 in heptane:isopropyl acetate = 1:1) .

Q. What are the known reactivity patterns of this compound?

The bromine atom on the pyridine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitution) . The benzyl group on piperazine can undergo hydrogenolysis (H, Pd/C) to yield secondary amines . Piperazine nitrogens may participate in alkylation or acylation reactions under basic conditions .

Q. What preliminary biological activities have been reported for similar piperazine-pyridine derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and receptor-binding activities. For instance, 1-benzyl-4-(3-nitropyridin-2-yl)piperazine shows potential as a kinase inhibitor or antimicrobial agent via nitro group reduction to reactive intermediates . However, specific data for the 5-bromo derivative requires further study.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Iridium-catalyzed asymmetric amination (e.g., using [Ir(cod)Cl] with chiral phosphoramidite ligands) enables enantioselective allylic substitution. For example, allylic acetates react with benzyl piperazine derivatives in DMF at 50°C, achieving >90% ee (enantiomeric excess) via SFC analysis . Key factors include ligand choice, solvent polarity, and reaction temperature.

Q. How do structural modifications (e.g., bromine position, substituent effects) influence biological activity?

- Bromine vs. nitro groups : Bromine enhances electrophilicity for nucleophilic aromatic substitution, while nitro groups improve redox activity (e.g., antimicrobial action via nitroreductase activation) .

- Benzyl vs. alkyl groups : Benzyl substituents increase lipophilicity, enhancing membrane permeability (e.g., CNS penetration in receptor studies) .

SAR studies using analogues (e.g., 5-chloro or 5-fluoro derivatives) and computational docking (e.g., AutoDock for σ receptor binding) can clarify pharmacophores .

Q. What advanced analytical methods resolve conflicting structural data (e.g., regioisomers)?

- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships (e.g., distinguishing 3- vs. 5-bromo substitution on pyridine) .

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry .

- LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts) with high sensitivity .

Q. How can reaction yields be optimized in large-scale synthesis?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., Pd-catalyzed coupling at controlled pressure/temperature) .

- Microwave-assisted synthesis : Accelerates reactions (e.g., 30-minute cycles vs. 24-hour reflux) while maintaining regioselectivity .

- DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent ratio, catalyst loading) for maximum yield .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier penetration .

- Molecular dynamics simulations : Model interactions with biological targets (e.g., TRPV1 receptor binding via PyMOL) .

- DFT calculations : Optimize transition states for reactivity predictions (e.g., bromine substitution barriers) .

Methodological Considerations

Q. How to address low yields in piperazine-pyridine coupling reactions?

Q. How to validate biological activity in vitro?

- Receptor binding assays : Radioligand competition (e.g., H-labeled σ ligands) with IC determination .

- Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., SK-N-SH neuroblastoma) to assess antiproliferative EC values .

- Microplate redox assays : Monitor nitroreductase activity in bacterial models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.